
2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Two derivatives of N-Boc piperazine were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as FT-IR, 1H & 13C NMR, HRMS, and single crystal X-ray diffraction analysis . The molecular formula is C20H31N3O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .科学的研究の応用
Impurities Detection in Pharmaceutical Compounds
- Identification in Repaglinide: A study by Kancherla et al. (2018) identified impurities in Repaglinide, an anti-diabetic drug, using ultra-performance liquid chromatography. They isolated and characterized several impurities, including 4-(cyanomethyl)-N-cyclohexyl-2-ethoxybenzamide, a compound structurally similar to 2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide. This research contributes to understanding impurities in pharmaceutical compounds, improving drug purity and safety (Kancherla et al., 2018).
Development of PET Radiotracers
- PET Tracers for Tumor Diagnosis: Research by Abate et al. (2011) on hybrid structures of σ2 receptor ligands, including compounds structurally related to this compound, revealed their potential as candidates for developing PET tracers useful in tumor diagnosis. This highlights the significance of these compounds in developing advanced diagnostic tools in oncology (Abate et al., 2011).
Exploration in Neuropharmacology
- Dopamine Receptor Ligands: A study by Leopoldo et al. (2002) explored the structural modification of benzamides to achieve affinity for dopamine receptors. They found that certain benzamide derivatives, similar in structure to this compound, displayed high affinity for dopamine D3 receptors. This research is crucial in understanding the potential therapeutic applications of these compounds in neuropharmacology (Leopoldo et al., 2002).
Synthesis of Novel Compounds
Creation of Novel Heterocyclic Compounds
A study by Abu‐Hashem et al. (2020) synthesized new heterocyclic compounds derived from benzamide structures, showcasing the versatility of benzamides in creating diverse chemical entities with potential therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial Activity of Pyridine Derivatives
Patel et al. (2011) synthesized new pyridine derivatives, structurally related to benzamides, and evaluated their antimicrobial activity. This demonstrates the potential of benzamide derivatives in developing new antimicrobial agents (Patel et al., 2011).
作用機序
将来の方向性
The future directions for the study of 2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide could include further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted on its safety and potential hazards, as well as its uses in the management of allergies, hay fever, angioedema, and urticaria .
特性
IUPAC Name |
2-ethoxy-N-[(1-piperazin-1-ylcyclohexyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-2-25-18-9-5-4-8-17(18)19(24)22-16-20(10-6-3-7-11-20)23-14-12-21-13-15-23/h4-5,8-9,21H,2-3,6-7,10-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQFHHCYQKYDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2(CCCCC2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[(3As,4S,6aR)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2418861.png)
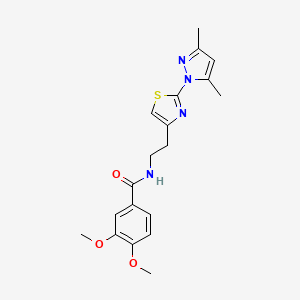
![1-(4-Methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2418864.png)
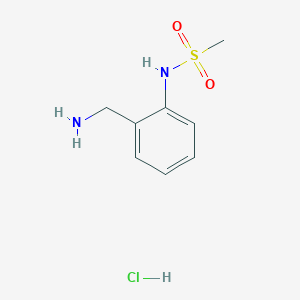
![5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2418868.png)
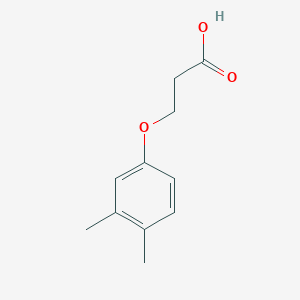

![5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol](/img/structure/B2418876.png)
![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)
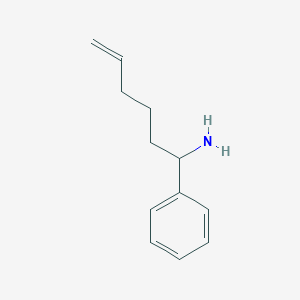
![1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2418879.png)
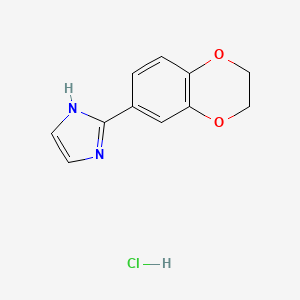
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2418883.png)
![5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2418884.png)
